molecular formula C40H44N14Na2O14S4 B12722782 Disodium 4,4'-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 35201-95-7

Disodium 4,4'-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12722782
CAS No.: 35201-95-7
M. Wt: 1119.1 g/mol
InChI Key: DGWHWVFMLNUDBP-SEPHDYHBSA-L
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Description

Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as sulphonyl, amino, and triazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps, starting from the appropriate stilbene derivative. The process includes:

    Nitration: Introduction of nitro groups into the stilbene structure.

    Reduction: Conversion of nitro groups to amino groups.

    Sulphonation: Addition of sulphonyl groups to the aromatic rings.

    Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulphonyl chlorides.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent dye and a reagent in analytical chemistry.

    Biology: Employed in cellular imaging and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the manufacturing of optical brighteners and as a component in detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications. In biological systems, it can bind to cellular components, allowing for visualization and tracking of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-aminophenoxy)biphenyl
  • 4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulphonic acid
  • 2-[4-((4-(Bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile

Uniqueness

Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high fluorescence and solubility in water. These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.

Properties

CAS No.

35201-95-7

Molecular Formula

C40H44N14Na2O14S4

Molecular Weight

1119.1 g/mol

IUPAC Name

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H46N14O14S4.2Na/c41-69(59,60)31-11-7-27(8-12-31)43-35-47-37(51-39(49-35)53(15-19-55)16-20-56)45-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)46-38-48-36(50-40(52-38)54(17-21-57)18-22-58)44-28-9-13-32(14-10-28)70(42,61)62;;/h1-14,23-24,55-58H,15-22H2,(H2,41,59,60)(H2,42,61,62)(H,63,64,65)(H,66,67,68)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b2-1+;;

InChI Key

DGWHWVFMLNUDBP-SEPHDYHBSA-L

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)N)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)N)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)N.[Na+].[Na+]

Origin of Product

United States

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